molecular formula C14H20O3 B14399076 {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol CAS No. 88010-79-1

{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol

Cat. No.: B14399076
CAS No.: 88010-79-1
M. Wt: 236.31 g/mol
InChI Key: ZKYVUFXMPSROAT-UHFFFAOYSA-N
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Description

{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol is a chemical compound known for its unique structure and properties. It is an epoxide derivative with a phenyl group substituted with a methyl and a 2-methylpropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol typically involves the reaction of 4-methyl-2-(2-methylpropoxy)phenyl with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired epoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxirane}: Similar structure but lacks the methanol group.

    {2-[4-Methyl-2-(2-methylpropoxy)phenyl]ethanol}: Similar structure but lacks the epoxide ring.

Uniqueness

The presence of both the epoxide ring and the methanol group in {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol makes it unique.

Properties

CAS No.

88010-79-1

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

[2-[4-methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl]methanol

InChI

InChI=1S/C14H20O3/c1-10(2)7-16-13-6-11(3)4-5-12(13)14(8-15)9-17-14/h4-6,10,15H,7-9H2,1-3H3

InChI Key

ZKYVUFXMPSROAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CO2)CO)OCC(C)C

Origin of Product

United States

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